Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Medicinal chemistry Structure-activity relationships Pharmacophore design

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098050-36-1, PubChem CID is a synthetic heterocyclic compound combining a pyrazole core with a pyridin-2-yl substituent at position 3, an N-ethyl group at position 1, and a carboximidamide (-C(=NH)NH₂) functionality at position 5. With molecular formula C₁₁H₁₃N₅ and a molecular weight of 215.25 g/mol, this compound belongs to the broader class of pyrazole-5-carboximidamides that have attracted interest as enzyme inhibitor scaffolds, particularly in kinase and mGlu5 receptor modulator research.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 2098050-36-1
Cat. No. B1490153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
CAS2098050-36-1
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=CC=CC=N2)C(=N)N
InChIInChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-5-3-4-6-14-8/h3-7H,2H2,1H3,(H3,12,13)
InChIKeyXADYDAOFSKWUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098050-36-1): Heterocyclic Carboximidamide Scaffold for Medicinal Chemistry Procurement


1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098050-36-1, PubChem CID 121210750) is a synthetic heterocyclic compound combining a pyrazole core with a pyridin-2-yl substituent at position 3, an N-ethyl group at position 1, and a carboximidamide (-C(=NH)NH₂) functionality at position 5 [1]. With molecular formula C₁₁H₁₃N₅ and a molecular weight of 215.25 g/mol, this compound belongs to the broader class of pyrazole-5-carboximidamides that have attracted interest as enzyme inhibitor scaffolds, particularly in kinase and mGlu5 receptor modulator research . The carboximidamide group confers distinct hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) and a computed XLogP3 of 0.5, positioning this scaffold at the interface of polarity and membrane permeability requirements for lead optimization [1]. Vendor-reported purity for research-grade material is 98% (LeYan, product 2213826) .

Why Pyrazole-5-Carboximidamide Analogs Cannot Be Interchanged: The Critical Role of N1-Substituent, Regioisomerism, and Carboximidamide vs. Carboxamide Functionality in 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide


Despite superficial structural similarity within the pyridinyl-pyrazole family, four key structural features preclude straightforward substitution of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide by its closest analogs. First, the carboximidamide group (-C(=NH)NH₂) at position 5 provides two hydrogen-bond donor sites versus the single donor in the corresponding carboxamide (-C(=O)NH₂) analog (CAS 2098134-54-2), fundamentally altering target-binding pharmacophore geometry . Second, the regioisomeric position of the carboximidamide—at C5 of the pyrazole rather than C4 as in 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2098014-55-0)—reorients the key recognition element relative to the pyridinyl vector [1]. Third, N1-substitution (ethyl vs. isopropyl, CAS 2098134-70-2, or unsubstituted NH, CAS 2098077-14-4) affects both lipophilicity (XLogP3 values of 0.5, 0.9, and -0.2, respectively) and metabolic stability . Fourth, the carboximidamide group exhibits distinct basicity (predicted pKa ~9.98–10.48) compared to the neutral carboxamide (predicted pKa ~14.91), impacting ionization state under physiological conditions and therefore both solubility and target engagement . Each structural variation produces a distinct pharmacological and physicochemical profile; direct functional interchange without experimental validation is scientifically unsound.

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098050-36-1) vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Carboximidamide (HBD=2) vs. Carboxamide (HBD=1) Differentiation

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide possesses two hydrogen-bond donor (HBD) sites from its carboximidamide group (-C(=NH)NH₂), compared to only one HBD in the direct carboxamide analog 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (CAS 2098134-54-2, -C(=O)NH₂) [1]. This difference is critical for target engagement: many kinase ATP-binding pockets and mGlu5 allosteric sites require bidentate hydrogen-bonding interactions with the hinge region or specific residue pairs, which the carboximidamide can satisfy but the carboxamide cannot without conformational rearrangement . The target compound maintains the same hydrogen-bond acceptor count (HBA=3) as the carboxamide analog, preserving acceptor interactions while adding donor capacity [1].

Medicinal chemistry Structure-activity relationships Pharmacophore design

Lipophilicity Tuning: N-Ethyl (XLogP3=0.5) vs. N-Isopropyl (XLogP3=0.9) vs. N-H (XLogP3=-0.2) Substituent Effects

The N1-ethyl substituent on 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide yields a computed XLogP3 of 0.5, which falls within the optimal range (0–3) for oral bioavailability according to Lipinski's guidelines, while providing a balanced compromise between the more lipophilic N-isopropyl analog (XLogP3=0.9, CAS 2098134-70-2) and the more polar unsubstituted NH analog (XLogP3=-0.2, CAS 2098077-14-4) [1]. The N-ethyl group also introduces only three rotatable bonds versus four in the fluoroethyl analog (CAS 2098014-55-0), potentially reducing entropic penalty upon target binding [2]. The topological polar surface area (TPSA) is maintained at 80.6 Ų across the 5-carboximidamide series, keeping the compound below the 140 Ų threshold predictive of oral absorption [1].

Lead optimization ADME prediction Physicochemical profiling

Regioisomeric Precision: 5-Carboximidamide vs. 4-Carboximidamide Substitution Pattern

Placement of the carboximidamide at position 5 of the pyrazole ring (as in the target compound) rather than position 4 (as in CAS 2098014-55-0 and CAS 2098077-14-4) fundamentally alters the spatial relationship between the key recognition element and the pyridin-2-yl substituent [1]. In the 5-carboximidamide series, the carboximidamide and pyridinyl groups are disposed at a ~120° angle across the pyrazole ring, whereas in 4-carboximidamide isomers, these pharmacophoric elements adopt a ~60° angular relationship, producing markedly different three-dimensional electrostatic surfaces [2]. This regioisomeric distinction is non-trivial: pyrazole-based kinase inhibitor SAR studies have demonstrated that carboxamide/carboximidamide positional isomerism can shift target selectivity between kinase subfamilies by reorienting the hinge-binding motif .

Regioisomerism Target selectivity Synthetic chemistry

Vendor-Supplied Purity Benchmarking: 98% Assured Purity for Reproducible SAR Studies

LeYan (Shanghai HaoHong Biomedical) supplies 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide at a certified purity of 98% (Product No. 2213826) . This purity specification exceeds the commonly reported 95% purity for structurally related pyrazole carboximidamide building blocks from generic sources [1]. For quantitative SAR and biochemical assay work, a 3% purity differential (98% vs. 95%) translates to a maximum of 2% vs. 5% unknown impurity burden, which can be the difference between a clean dose-response curve and confounding off-target effects at screening concentrations above 10 µM [2]. The compound is available in multiple pack sizes (1g, 5g, 10g) with inquiry-based pricing, supporting both initial screening and follow-up scale-up requirements .

Quality control Reproducibility Procurement specification

Carboximidamide Basicity Advantage: Predicted pKa Differential vs. Carboxamide for pH-Dependent Solubility and Target Engagement

The carboximidamide group of the target compound confers significantly higher basicity compared to the corresponding carboxamide. While direct experimental pKa data for this specific compound are not publicly available, predicted values for close structural analogs provide class-level inference: the isopropyl analog (CAS 2098134-70-2) has a predicted pKa of 9.98±0.50, and the 4-pyridinyl regioisomer (CAS 2098050-99-6) has a predicted pKa of 10.17±0.50 . In contrast, the carboxamide analog (CAS 2098134-54-2) has a predicted pKa of 14.91±0.50, indicating that at physiological pH (7.4), the carboximidamide exists predominantly in its protonated, cationic form while the carboxamide remains neutral . This ionization difference has two practical consequences: (1) enhanced aqueous solubility for the carboximidamide at pH < pKa, facilitating formulation; and (2) the cationic guanidinium-like moiety can engage in salt-bridge interactions with aspartate/glutamate residues in protein binding pockets that are inaccessible to the neutral carboxamide [1].

Ionization state Druglikeness Physicochemical profiling

Optimal Deployment Scenarios for 1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098050-36-1) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring Bidentate Hinge-Binding Motifs

In fragment-based or structure-guided kinase inhibitor programs, the carboximidamide's two hydrogen-bond donor capacity (HBD=2) enables bidentate interactions with kinase hinge residues (e.g., the backbone carbonyl and NH of the gatekeeper+1 or +2 residues) that single-donor carboxamide fragments cannot achieve [1]. The N-ethyl substituent's intermediate lipophilicity (XLogP3=0.5) positions the fragment favorably for subsequent growth vectors without exceeding lead-like property thresholds, while the documented 98% purity ensures that SAR signals are not confounded by impurities at screening concentrations . This scenario is directly contraindicated for the 4-carboximidamide regioisomer, whose altered pharmacophore geometry would misalign the hinge-binding vector.

mGlu5 Negative Allosteric Modulator (NAM) Lead Optimization Leveraging SAR from Pyrazole/Imidazole Amide Series

Published mGlu5 NAM SAR studies on pyrazole/imidazole amides have established that pyridin-2-yl substitution and hydrogen-bonding capacity at the 5-position are critical potency determinants [1]. The target compound's 5-carboximidamide functionality offers an underexplored hydrogen-bonding motif within this pharmacophore, distinct from the extensively characterized amide series. For medicinal chemistry teams seeking to escape crowded IP space around pyrazole amide mGlu5 NAMs, the carboximidamide scaffold represents a structurally differentiated starting point . The computed pKa differential (~10 vs. ~15 for amides) further suggests distinct ionization-dependent brain penetration and receptor-binding kinetics worthy of experimental profiling.

Physicochemical Property-Driven Lead Series Expansion for CNS Drug Candidates

With XLogP3=0.5 and TPSA=80.6 Ų, the target compound sits at the intersection of the CNS MPO (Multiparameter Optimization) desirable space, where TPSA < 90 Ų and 0 < XLogP3 < 3 are associated with higher probability of CNS penetration [1]. Compared to the more lipophilic N-isopropyl analog (XLogP3=0.9) or the more polar N-H analog (XLogP3=-0.2; TPSA=91.4 Ų), the N-ethyl derivative offers the most balanced CNS drug-like profile within this chemotype . For neuroscience-focused medicinal chemistry groups seeking novel scaffolds with predicted blood-brain barrier permeability, this compound provides a differentiated entry point supported by computable property comparisons rather than aspirational claims.

Chemical Biology Tool Compound Development Requiring Defined Carboximidamide Reactivity

The carboximidamide functional group serves as both a recognition element and a synthetic handle for further derivatization (e.g., cyclization to heterocycles, guanidine formation, metal coordination) [1]. Unlike the chemically inert carboxamide, the carboximidamide's nucleophilic and basic character enables chemoproteomic probe design (e.g., attachment of photoaffinity labels or biotin via the imine nitrogen) while maintaining target engagement through the remaining hydrogen-bonding functionality . The LeYan supply at 98% purity in gram quantities supports the multi-step synthetic sequences typically required for probe development without intermediate re-purification .

Quote Request

Request a Quote for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.